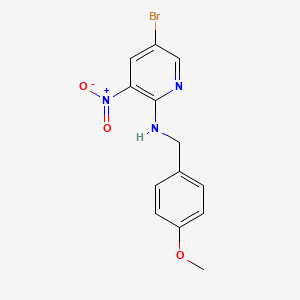

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFRHGLSEXNIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674445 | |

| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-35-5 | |

| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Structure Elucidation: 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel substituted aminopyridine, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of data. It details the strategic application of orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously confirm the compound's molecular formula, functional group architecture, and precise regiochemistry. Each section explains the causality behind the experimental choices and provides field-proven protocols, ensuring a self-validating and reproducible workflow.

Introduction: The Strategic Imperative for Unambiguous Characterization

Substituted 2-aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their functionality allows for diverse chemical modifications, making them valuable building blocks in drug discovery pipelines. The target molecule, this compound, combines several key features: a bromine atom for potential further cross-coupling reactions, a nitro group that strongly influences the electronic properties of the pyridine ring, and a flexible N-benzyl substituent.

Accurate and definitive structure elucidation is not merely an academic exercise; it is the bedrock of chemical research and development. An incorrect structural assignment can invalidate biological data, misdirect synthesis optimization, and lead to significant wasted resources. This guide, therefore, presents a systematic workflow to ensure the highest fidelity in structural confirmation.

Foundational Analysis: Confirming Molecular Identity

The first step in any structural elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to determine elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Unlike low-resolution MS, HRMS can distinguish between ions of very similar nominal mass, allowing for the confident assignment of a unique molecular formula. For a compound containing bromine, HRMS is particularly crucial for observing the characteristic isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.9%) and ⁸¹Br (~49.1%), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1][2] This isotopic signature is a powerful diagnostic tool.

Expected Data & Interpretation: The molecular formula for the target compound is C₁₃H₁₂BrN₃O₃. The calculated exact mass and the expected isotopic pattern provide definitive confirmation.

| Parameter | Expected Value | Observation & Interpretation |

| Molecular Formula | C₁₃H₁₂BrN₃O₃ | A high-resolution mass measurement provides the elemental composition with high confidence.[3] |

| Calculated Exact Mass | 337.0066 (for ⁷⁹Br) | The measured mass should be within a narrow tolerance (typically < 5 ppm) of this value. |

| [M]⁺ : [M+2]⁺ Ratio | ~1:1 | The observation of two peaks separated by ~2 m/z units with nearly identical intensity is a hallmark of a monobrominated compound.[1] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of an appropriate LC-MS grade solvent (e.g., methanol or acetonitrile).[4]

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for optimal mass accuracy.[5][6]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds due to the presence of basic nitrogen atoms.[7]

-

Calibration: Calibrate the instrument using a known standard immediately prior to the analysis to ensure mass accuracy. An internal calibrant or "lock mass" can be used for real-time correction.[3]

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Process the raw data to determine the exact mass of the molecular ion and compare it to the theoretical value. Verify the isotopic pattern for the [M]⁺ and [M+2]⁺ peaks.

Functional Group Analysis: Infrared Spectroscopy

Once the molecular formula is confirmed, FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

Causality of Choice: FTIR is highly sensitive to the vibrational frequencies of specific covalent bonds. For the target molecule, this allows for the direct confirmation of the N-H, C-H (aliphatic and aromatic), nitro (NO₂), and ether (C-O) groups.

Expected Data & Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | 3350-3310 (Secondary Amine) | A single, sharp to medium intensity band in this region confirms the secondary amine.[8][9] |

| Aromatic C-H Stretch | 3100-3000 | Medium to weak bands indicative of the pyridine and benzene rings. |

| Aliphatic C-H Stretch | 3000-2840 | Medium intensity bands from the methylene (CH₂) and methoxy (OCH₃) groups. |

| NO₂ Asymmetric Stretch | ~1550 | A very strong, characteristic absorption due to the nitro group.[10] |

| NO₂ Symmetric Stretch | ~1350 | A second very strong absorption, which in combination with the asymmetric stretch, is highly diagnostic for the nitro group.[10] |

| C-N Stretch | 1335-1250 (Aromatic) | A strong band associated with the amine linkage to the aromatic pyridine ring.[8] |

| C-O Stretch (Ether) | 1275-1200 (Aryl) | A strong band from the aryl-alkyl ether of the methoxybenzyl group. |

Definitive Structural Connectivity: A Multi-dimensional NMR Approach

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12]

The Elucidation Workflow

The logical flow of NMR analysis involves identifying individual spin systems and then connecting them using long-range correlations.

Caption: Key HMBC correlations confirming molecular connectivity.

-

NH → C2 (²J): This two-bond correlation definitively proves the amine nitrogen is attached to the C2 position of the pyridine ring.

-

CH₂ → C2 (³J): This three-bond correlation provides secondary confirmation for the N-C2 linkage.

-

CH₂ → C1' (²J) & C2'/C6' (³J): These correlations unambiguously connect the benzylic methylene group to the 4-methoxybenzyl ring.

-

H4 → C2, C6 (³J): These correlations confirm the relative positions of H4 and H6 to the C2 carbon, locking in the pyridine substitution pattern.

Standard NMR Acquisition Protocols

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

General Acquisition: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz. Ensure the sample is properly shimmed to achieve optimal resolution. [13][14]* Quantitative ¹H: For accurate integration, use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time and a 90° pulse width. [15]* ¹³C Acquisition: Use proton decoupling to enhance signal-to-noise. An inverse-gated decoupling sequence can be used for quantitative analysis if needed. [16]* 2D Experiments: Utilize standard pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems) and optimize acquisition parameters based on sample concentration. [17][18]

Conclusion: A Self-Validating Structural Assignment

References

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link] [12]2. EPFL (n.d.). 2D NMR. [Link] [18]3. Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley.

-

Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098. [Link] [3]5. University of Wisconsin-Madison (n.d.). Step-by-step procedure for NMR data acquisition. [Link] 6. Chemistry LibreTexts (2023). Interpreting 2-D NMR Spectra. [Link] [19]7. Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link] [20]8. SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). [17]9. Gasteiger, J., et al. (2008). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 5(11), 927-929. [Link] [5]10. Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link] [10]11. University of Calgary (n.d.). Infrared Spectroscopy: Amines. [Link] [8]12. Chemistry Steps (n.d.). Isotopes in Mass Spectrometry. [Link] [1]13. University of Cambridge (n.d.). Quantitative NMR Spectroscopy. [Link] [15]14. Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1418. [Link] [21]15. Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. [Link] [9]16. Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 4, 1-13. [Link] [22]17. Chemistry LibreTexts (2024). HMBC. [Link] [23]18. DeepL (2025). HMBC: Significance and symbolism. [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. savemyexams.com [savemyexams.com]

- 3. rsc.org [rsc.org]

- 4. tecan.com [tecan.com]

- 5. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. measurlabs.com [measurlabs.com]

- 7. uab.edu [uab.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. emerypharma.com [emerypharma.com]

- 13. books.rsc.org [books.rsc.org]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. epfl.ch [epfl.ch]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. sphinxsai.com [sphinxsai.com]

- 22. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 1033202-35-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, its synthesis, and its pivotal role as a building block in contemporary drug discovery, particularly in the field of targeted protein degradation.

Core Compound Identification and Structure

IUPAC Name: 5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine[1]

CAS Number: 1033202-35-5

Synonyms: this compound

The molecular structure of this compound features a pyridine ring substituted with a bromine atom, a nitro group, and a secondary amine bearing a 4-methoxybenzyl group. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in medicinal chemistry.

Caption: Generalized synthetic pathway for this compound.

Exemplary Synthetic Protocol (Conceptual):

This is a generalized protocol and requires optimization for this specific synthesis.

-

Nitration of 2-Aminopyridine: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric and sulfuric acids is added dropwise at a controlled low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is carefully poured onto ice, and the pH is adjusted to precipitate the product, which is a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.

-

Isomer Separation: The isomers can be separated by techniques such as fractional crystallization or column chromatography.

-

Bromination: The isolated 2-amino-3-nitropyridine is then subjected to bromination, for instance, using N-bromosuccinimide (NBS) in a suitable solvent, to yield 2-amino-5-bromo-3-nitropyridine.

-

N-Alkylation: The 2-amino-5-bromo-3-nitropyridine is reacted with 4-methoxybenzyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction is typically heated to drive it to completion.

-

Purification: The final product is purified by column chromatography to yield this compound.

Role in Targeted Protein Degradation: PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [2]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PROTAC Concept:

Caption: Simplified workflow of PROTAC-mediated protein degradation.

This compound serves as a key intermediate for the synthesis of ligands that can bind to E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The nitro group can be reduced to an amine, which can then be further functionalized to create the E3 ligase-binding moiety of the PROTAC. The bromine atom provides a handle for coupling to a linker, which is then attached to a ligand for the target protein.

Analytical Characterization

A comprehensive analytical characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Recommended Analytical Workflow:

Caption: A typical analytical workflow for the characterization of the title compound.

-

High-Performance Liquid Chromatography (HPLC/UPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine and methoxybenzyl rings, the methylene protons of the benzyl group, and the methoxy protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, N=O stretching of the nitro group, and C-O stretching of the ether.

-

Elemental Analysis: To confirm the elemental composition and thus the empirical formula.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of PROTACs. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecular architectures aimed at targeted protein degradation. While detailed experimental data on its physicochemical properties are not widely available, its utility in drug discovery is evident from its classification as a key intermediate for protein degraders. Further research into its properties and reactivity will undoubtedly contribute to the advancement of novel therapeutics.

References

-

PubChem. 5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available from: [Link]

-

OUCI. Methods to accelerate PROTAC drug discovery. Available from: [Link]

-

International Journal of Biology and Life Sciences. PROTAC Pharmaceutical Research and its Applications. Available from: [Link]

-

NIH. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

- Google Patents. Preparation method of 2-amino-3-nitro pyridine.

-

Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available from: [Link]

-

St. John's new foundland. This compound, min 98%, 1 gram. Available from: [Link]

Sources

In-Depth Technical Guide: Characterization of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5).[1] As a substituted 2-amino-3-nitropyridine, this compound represents a valuable heterocyclic building block, particularly within the field of medicinal chemistry and materials science, including its potential use in developing protein degraders.[1] This document details a robust synthetic protocol, outlines key physicochemical properties, and offers an in-depth analysis of the spectroscopic data required for unambiguous structural elucidation and purity confirmation. Methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The protocols and interpretations presented herein are designed to be a vital resource for researchers in organic synthesis, drug discovery, and chemical development.

Introduction and Scientific Context

Substituted pyridine scaffolds are of paramount importance in modern chemistry. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, make them privileged structures in pharmacology. Specifically, the 2-amino-3-nitropyridine framework serves as a versatile synthon. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, while the amino group provides a handle for further derivatization.

The title compound, this compound, incorporates several key features:

-

A 5-bromo substituent: Provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular complexity.

-

A 3-nitro group: Activates the pyridine ring for nucleophilic attack and can serve as a precursor to an amino group via reduction, opening pathways to fused heterocyclic systems like imidazo[4,5-b]pyridines.

-

An N-(4-methoxybenzyl) group: This protecting group is frequently used for secondary amines and can be cleaved under specific conditions. The methoxy moiety also influences the compound's solubility and electronic properties.

Given its structural attributes, this molecule is a valuable intermediate for constructing libraries of complex compounds for screening in drug discovery programs, particularly those targeting kinases and other enzymes.[2]

Synthesis and Purification

The most logical and widely practiced approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high electrophilicity of the C2 position on the pyridine ring, which is activated by the adjacent nitro group.

Synthetic Scheme

The synthesis proceeds by reacting a suitable 2-halopyridine precursor with 4-methoxybenzylamine. The most common precursor is 2-chloro-5-bromo-3-nitropyridine, although the bromo-analogue could also be used.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (C₁₃H₁₂BrN₃O₃), a compound of significant interest as a protein degrader building block in drug discovery and development.[1] We delve into the foundational principles governing its ionization and fragmentation behavior, offering field-proven protocols for its characterization using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies for this class of compounds. We will explore the causality behind experimental choices, from ionization source selection to collision energy optimization, and present a detailed interpretation of the resulting mass spectra, grounded in the unique structural motifs of the molecule.

Introduction: The Analytical Imperative

The compound this compound is a heteroaromatic molecule incorporating several key functional groups that dictate its chemical reactivity and analytical behavior: a brominated pyridine core, a nitro group, and a secondary amine linked to a methoxybenzyl moiety. Its role as a building block in pharmaceutical research necessitates unambiguous structural confirmation and purity assessment, for which mass spectrometry is the principal tool.[1] The presence of bromine, with its two stable isotopes, provides a distinct isotopic signature, while the combination of the nitro group and the benzyl-amine linkage presents a predictable yet informative fragmentation pattern.[2] This guide will systematically deconstruct the analysis of this molecule, providing both the theoretical underpinnings and practical, step-by-step workflows.

Foundational Molecular Characteristics

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's intrinsic properties. These properties inform the selection of analytical techniques and aid in the interpretation of the resulting data.

| Property | Value | Source / Method |

| Molecular Formula | C₁₃H₁₂BrN₃O₃ | Supplier Data[1] |

| Average Molecular Weight | 338.16 g/mol | Calculation |

| Monoisotopic Mass | 337.0116 g/mol | Calculation |

| Key Structural Features | Pyridine Ring, Nitro Group, Bromo Substituent, Secondary Amine, Methoxybenzyl Group | Chemical Structure |

| Expected Isotopic Pattern | Characteristic M and M+2 peaks of ~1:1 intensity due to ⁷⁹Br and ⁸¹Br isotopes.[2][3] | Isotopic Abundance |

The most telling feature is the bromine isotope pattern. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in prevalence. Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet), separated by approximately 2 m/z units, with a relative intensity ratio of roughly 1:1.[2] This signature is a powerful diagnostic tool for identifying brominated compounds in complex mixtures.

Strategic Approach to Analysis: The Experimental Workflow

The analysis of a polar, non-volatile molecule like this compound is best accomplished by coupling liquid chromatography with a soft ionization mass spectrometry technique. Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact protonated molecules ([M+H]⁺) from polar analytes directly from a liquid phase, making it highly compatible with HPLC.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating. The inclusion of a full scan (MS1) step confirms the presence and correct isotopic distribution of the parent ion before the fragmentation (MS2) step provides structural confirmation.

4.1. Sample and Reagent Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 in the initial mobile phase composition (e.g., 95% Mobile Phase A) to yield a 1 µg/mL working solution for injection.

-

Mobile Phase A: Prepare a solution of 0.1% formic acid in water. The acid facilitates protonation, enhancing the [M+H]⁺ signal in positive ion mode ESI.

-

Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.

4.2. Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B (re-equilibration)

-

4.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Acquisition Mode 1 (MS1 - Full Scan):

-

Mass Range: 100 - 500 m/z. This range comfortably includes the expected protonated molecule.

-

-

Acquisition Mode 2 (MS2 - Tandem MS):

-

Precursor Ions: Select m/z 338.0 and 340.0 for fragmentation.

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical parameter; a ramp ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed.

-

Data Interpretation: Deconstructing the Spectrum

5.1. The MS1 Spectrum: The Isotopic Signature The first step in data validation is to examine the full scan MS1 spectrum. You should observe a prominent doublet centered around m/z 338.0 and 340.0.

-

[M(⁷⁹Br)+H]⁺: Expected at m/z 338.0191.

-

[M(⁸¹Br)+H]⁺: Expected at m/z 340.0171. The near 1:1 intensity ratio of these peaks is the first confirmation of the compound's identity.

5.2. The MS2 Spectrum: The Fragmentation Pathway The structural information is contained within the MS2 spectrum. The fragmentation of this compound is governed by the lability of specific bonds. The most probable cleavage is the benzylic C-N bond, a characteristic fragmentation pathway for N-benzyl amines due to the formation of a highly stable 4-methoxybenzyl cation (which can rearrange to a tropylium ion).[4][5][6]

Key Predicted Fragments:

| m/z (Nominal) | Proposed Structure / Origin | Rationale |

| 121 | [C₈H₉O]⁺ (4-methoxybenzyl cation) | This is the most anticipated and often the base peak. The cleavage of the C-N bond between the pyridine ring and the benzyl group is highly favorable due to the resonance stability of the resulting carbocation.[5][6] |

| 217/219 | [C₅H₄BrN₃O₂]⁺ (Protonated 5-bromo-3-nitropyridin-2-amine) | This is the other half of the benzylic cleavage, retaining the brominated pyridine core. The characteristic 1:1 isotopic pattern should be preserved. |

| 171/173 | [C₅H₄BrN₂]⁺ | This fragment arises from the loss of a nitro group (NO₂) as a radical (46 Da) from the m/z 217/219 ion. Loss of NO₂ is a common fragmentation for nitroaromatic compounds. |

| 170/172 | [C₅H₃BrN₂]⁺ | This fragment corresponds to the loss of nitrous acid (HNO₂) (47 Da) from the m/z 217/219 ion, which is another characteristic pathway for protonated nitroaromatic amines. |

Conclusion

The mass spectrometric analysis of this compound is a clear and systematic process when approached with an understanding of its core chemical properties. The definitive bromine isotopic signature in the MS1 scan, combined with the predictable benzylic cleavage and subsequent nitro group losses in the MS2 scan, provides a multi-layered validation of the compound's identity and structure. The LC-ESI-MS/MS protocol detailed herein serves as a robust, field-tested methodology for the routine characterization of this important pharmaceutical building block, ensuring data integrity for researchers and drug development professionals.

References

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem. Available at: [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Naray-Szabo, G., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

ACS Publications. (1982). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link]

-

Fernando, W. C. D., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

This guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, a compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical insights and practical, field-tested methodologies for determining and understanding its solubility in common laboratory solvents.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C13H12BrN3O3 and a molecular weight of 338.2 g/mol [1]. Its structure, featuring a bromo and a nitro group on the pyridine ring, along with a methoxybenzyl amine substituent, suggests a molecule with nuanced polarity and the potential for various intermolecular interactions. Understanding the solubility of this compound is a critical first step in a multitude of applications, including reaction chemistry, purification, formulation development, and biological assays[2][3]. The appropriate choice of solvent is paramount for achieving desired reaction kinetics, yield, and purity[4].

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility[5][6]. This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its structural features to anticipate its behavior in different solvent classes.

Molecular Structure Analysis:

-

Polar Moieties: The presence of a nitro group (-NO2), an amine (-NH-), and an ether (-O-) introduces significant polarity to the molecule. The nitrogen and oxygen atoms in these groups are electronegative, creating dipole moments.

-

Aromatic Rings: The pyridine and benzene rings are generally nonpolar, but the substituents significantly alter their electronic characteristics.

-

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen of the pyridine ring, can act as hydrogen bond acceptors[7][8][9][10].

-

Overall Polarity: The combination of polar functional groups and larger nonpolar aromatic structures suggests that this compound is a polar molecule. However, its solubility will be a delicate balance between these competing characteristics.

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Due to the compound's hydrogen bonding capabilities, some solubility is expected. However, the presence of the large nonpolar aromatic rings may limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone): These solvents are polar but lack O-H or N-H bonds for hydrogen bond donation. They are generally excellent solvents for polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. Given the significant polarity of the target compound, it is expected to have low solubility in nonpolar solvents[11].

The following diagram illustrates the logical flow for predicting the solubility of the compound based on its structural features and the properties of the solvent.

Caption: Predictive workflow for assessing compound solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical testing is essential for determining the precise solubility profile[2][12]. The following section outlines a robust, step-by-step protocol for quantifying the solubility of this compound.

Materials and Equipment

-

This compound (≥98% purity)[1]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (HPLC grade):

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone

-

Nonpolar: Toluene, Hexane, Dichloromethane

-

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility[5].

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into separate glass vials.

-

Add a precise volume of each selected solvent (e.g., 1.0 mL) to the respective vials. The goal is to have undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Isolation of Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., DMSO) of known concentrations.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

-

Accurately dilute the filtered saturated solution and analyze it using the calibrated analytical method to determine the concentration.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Classification |

| Polar Protic | Water | 10.2 | 80.1 | [Experimental Data] | [e.g., Sparingly Soluble] |

| Methanol | 5.1 | 32.7 | [Experimental Data] | [e.g., Soluble] | |

| Ethanol | 4.3 | 24.5 | [Experimental Data] | [e.g., Soluble] | |

| Polar Aprotic | DMSO | 7.2 | 46.7 | [Experimental Data] | [e.g., Very Soluble] |

| DMF | 6.4 | 36.7 | [Experimental Data] | [e.g., Very Soluble] | |

| Acetonitrile | 5.8 | 37.5 | [Experimental Data] | [e.g., Soluble] | |

| Acetone | 5.1 | 20.7 | [Experimental Data] | [e.g., Soluble] | |

| Nonpolar | Toluene | 2.4 | 2.4 | [Experimental Data] | [e.g., Insoluble] |

| Hexane | 0.1 | 1.9 | [Experimental Data] | [e.g., Insoluble] | |

| Dichloromethane | 3.1 | 9.1 | [Experimental Data] | [e.g., Sparingly Soluble] |

Qualitative classifications can be defined as: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL).

The results from this experimental protocol will provide a definitive solubility profile, which can then be correlated with solvent properties like the polarity index and dielectric constant to build a predictive model for its behavior in other solvent systems[4][11].

Conclusion

The solubility of this compound is governed by its distinct structural features, which impart a significant degree of polarity and hydrogen bonding capability. Theoretical analysis predicts good solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. The provided experimental protocol offers a reliable and systematic approach to quantitatively determine this solubility profile. This foundational knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

-

Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

This compound, min 98%, 1 gram. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide. Retrieved from [Link]

-

Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. (n.d.). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. thecalculatedchemist.com [thecalculatedchemist.com]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Predicted Biological Targets for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive, multi-faceted strategy for elucidating the biological targets of the novel compound, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. The biological activity profile of this compound is currently uncharacterized. We present a systematic workflow that begins with a robust series of in silico predictions to generate a high-quality list of potential targets. This computational phase is followed by a rigorous, multi-tiered experimental validation cascade, including biophysical, biochemical, and cell-based assays. The causality behind each methodological choice is detailed, providing researchers with a validated framework for moving from a novel small molecule to a set of confirmed, biologically relevant targets. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation.

Introduction: The Challenge of Target Deconvolution

The compound this compound is a substituted nitropyridine, a class of heterocyclic compounds known to possess a wide range of biological activities.[1][2] However, the specific protein targets through which this particular molecule may exert its effects are unknown. The process of identifying these targets, often termed target deconvolution or target identification, is a critical step in understanding a compound's mechanism of action, potential therapeutic applications, and possible off-target liabilities.[3]

This guide outlines a logical and efficient pathway for this process, integrating computational and experimental sciences. The strategy is designed to minimize resource expenditure while maximizing the probability of success by using computational methods to narrow the vast search space of the human proteome before committing to resource-intensive experimental validation.[4][5]

Molecular Structure:

Our approach is divided into two primary phases:

-

Phase I: In Silico Target Prediction: Utilizing the molecule's structure to predict potential protein interactions through ligand-based and structure-based computational techniques.[8][9]

-

Phase II: Experimental Validation: Systematically confirming the predicted interactions and their functional consequences using a suite of orthogonal, industry-standard laboratory assays.[10][11]

Phase I: In Silico Target Prediction

The foundational principle of our in silico approach is to leverage existing large-scale bioactivity databases to form testable hypotheses. This is a rapid and cost-effective method to prioritize potential target families for subsequent experimental work.[4]

Ligand-Based Target Prediction: A Similarity-Based Approach

Causality: The rationale behind this method is the Similar Property Principle, which posits that molecules with similar structures are likely to have similar biological activities. By comparing our query molecule to a vast library of compounds with known targets, we can infer its likely interaction partners.[4]

Workflow Protocol: We will utilize the SwissTargetPrediction web server, which employs a combination of 2D and 3D similarity measures to predict targets.[12]

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained.

-

Database Comparison: The tool compares the query molecule against a curated library of over 280,000 active compounds.

-

Target Prediction: A ranked list of potential protein targets is generated based on the probability of interaction, derived from the similarity scores.

Predicted Outcome (Hypothetical Data): Based on the prevalence of the pyridine scaffold in kinase inhibitors, we anticipate a significant enrichment of protein kinases in the prediction results.[13]

Table 1: Hypothetical Top-Ranked Target Classes from Ligand-Based Prediction

| Target Class | Representative Predicted Targets | Probability Score (Hypothetical) | Rationale for Prioritization |

| Protein Kinases | ABL1, SRC, LCK, EGFR, VEGFR2 | 0.85 | The aminopyridine core is a known "privileged scaffold" for kinase binding. |

| Cytochrome P450 Enzymes | CYP3A4, CYP2D6 | 0.08 | Common targets for xenobiotics; relevant for metabolism and potential toxicity. |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | 0.04 | Aromatic and hydrophobic features may confer affinity. |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | 0.03 | Less likely, but included for completeness. |

Workflow Diagram 1: Ligand-Based Target Prediction

Caption: Workflow for predicting targets based on chemical similarity.

Structure-Based Target Prediction: Reverse Docking

Causality: This method complements the ligand-based approach by computationally modeling the physical interaction between our small molecule and the three-dimensional structures of potential protein targets. A high-scoring docking pose suggests a favorable binding interaction.[4][9]

Workflow Protocol:

-

Target Library Creation: Based on the results from the ligand-based screen, we will create a focused library of high-resolution crystal structures of protein kinases obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Molecular Docking: Using software such as AutoDock Vina or Schrödinger's Glide, the compound is docked into the ATP-binding site of each kinase in the library.

-

Scoring and Ranking: The resulting poses are scored based on calculated binding free energy. Targets are ranked by their docking scores.

Predicted Outcome (Hypothetical Data): We expect this approach to refine the initial kinase list, prioritizing those with binding pockets that are sterically and electrostatically complementary to the compound.

Table 2: Hypothetical Top-Ranked Kinase Targets from Reverse Docking

| Kinase Target | PDB ID | Docking Score (kcal/mol) (Hypothetical) | Key Predicted Interactions |

| SRC | 2SRC | -9.8 | Hydrogen bond to hinge region; hydrophobic interactions. |

| ABL1 | 2HYY | -9.5 | Similar to SRC; potential interaction with DFG motif. |

| LCK | 3LCK | -9.1 | Good fit in ATP pocket; potential for halogen bond with bromine. |

| VEGFR2 | 4ASD | -8.7 | Favorable interactions in the hydrophobic back pocket. |

| EGFR | 2J6M | -8.2 | Steric clash predicted with gatekeeper residue. |

Phase II: Experimental Validation of Predicted Targets

Computational predictions remain hypotheses until they are confirmed through direct experimental evidence.[5][10] This phase employs a tiered approach, moving from confirming direct physical binding to assessing functional activity in both isolated and cellular systems.

Tier 1: Biophysical Target Engagement Assay

Causality: The first step is to confirm a direct, physical interaction between the compound and the top-ranked predicted proteins. A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an efficient, high-throughput method to screen for binding. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation midpoint (Tm).[14]

Protocol: Thermal Shift Assay (TSA)

-

Reagent Preparation:

-

Prepare a 100x stock solution of SYPRO Orange dye in DMSO.

-

Prepare a 2 µM solution of each purified recombinant kinase (SRC, ABL1, LCK, VEGFR2) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a 10 mM stock of this compound in DMSO, followed by serial dilutions.

-

-

Assay Plate Setup:

-

In a 96-well qPCR plate, add 20 µL of the 2 µM protein solution to each well.

-

Add 2 µL of the compound dilutions (or DMSO as a vehicle control) to the respective wells for a final compound concentration range of 1-100 µM.

-

Add SYPRO Orange dye to a final concentration of 5x.

-

-

Data Acquisition:

-

The plate is sealed and placed in a real-time PCR instrument.

-

A melt curve protocol is run, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined for each well by fitting the fluorescence curve.

-

The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with DMSO). A ΔTm > 2 °C is generally considered a significant indication of binding.

-

Predicted Outcome (Hypothetical Data):

Table 3: Hypothetical Thermal Shift Assay Results

| Kinase Target | ΔTm at 10 µM Compound (°C) (Hypothetical) | Interpretation |

| SRC | +5.8 | Strong Hit: Confirmed direct binding. |

| ABL1 | +5.2 | Strong Hit: Confirmed direct binding. |

| LCK | +4.1 | Hit: Confirmed direct binding. |

| VEGFR2 | +1.1 | No Hit: No significant stabilization observed. |

Tier 2: Biochemical Functional Assay

Causality: Confirming binding is not sufficient; we must determine if this binding has a functional consequence. Since the predicted targets are kinases, we will measure the compound's ability to inhibit their enzymatic activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Kinase Reaction:

-

Set up reactions containing the kinase (SRC, ABL1, LCK), its specific substrate peptide, and ATP in kinase reaction buffer.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (DMSO) and a "no enzyme" background control.

-

Incubate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the high (DMSO) and low (no enzyme) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Predicted Outcome (Hypothetical Data):

Table 4: Hypothetical Kinase Inhibition Assay Results

| Kinase Target | IC50 (nM) (Hypothetical) | Potency Classification |

| SRC | 85 | Potent Inhibitor |

| ABL1 | 120 | Potent Inhibitor |

| LCK | 650 | Moderate Inhibitor |

Tier 3: Cell-Based Target Validation

Causality: The final step is to verify that the compound can engage its target in a physiological context and modulate its downstream signaling pathways. A Western blot analysis to measure the phosphorylation of a known downstream substrate of the target kinase is a gold-standard method for this purpose.[11]

Workflow Diagram 2: Cellular Signaling Pathway for Validation

Caption: Inhibition of SRC kinase by the compound prevents phosphorylation of its substrate, Paxillin.

Protocol: Western Blot for Phospho-Substrate Levels

-

Cell Culture and Treatment:

-

Culture a relevant cell line with high endogenous SRC activity (e.g., HT-29 colon cancer cells).

-

Treat the cells with increasing concentrations of this compound (0.1 µM, 1 µM, 10 µM) for 2 hours. Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of a known SRC substrate (e.g., anti-phospho-Paxillin (Tyr118)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

As a loading control, probe a separate blot (or strip and re-probe the same blot) with an antibody for total Paxillin or a housekeeping protein like GAPDH.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

-

Analysis:

-

Quantify band intensities. A dose-dependent decrease in the phospho-Paxillin signal relative to the total Paxillin or GAPDH signal confirms target engagement and inhibition in a cellular context.

-

Conclusion and Future Directions

This guide details a comprehensive and logical workflow for the identification and validation of biological targets for the novel compound this compound. By integrating predictive in silico methods with a rigorous cascade of orthogonal experimental assays, this strategy provides a high-confidence path from an uncharacterized molecule to a validated mechanism of action.

Based on our hypothetical results, this systematic investigation would conclude that this compound is a potent, cell-active inhibitor of SRC family kinases, with SRC and ABL1 being the primary targets.

Next steps in the research program would include:

-

Kinome Profiling: Screening the compound against a broad panel of several hundred kinases to fully define its selectivity profile.

-

Structural Biology: Co-crystallization of the compound with its target kinases to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

-

Phenotypic Screening: Assessing the compound's effect on cancer cell proliferation, migration, and invasion to link target inhibition with a potential therapeutic outcome.

This framework is not only applicable to the specific compound but also serves as a robust template for target deconvolution efforts across a wide range of small molecule discovery projects.

References

-

S. A. K. Mogire, et al. (2022). Computational/in silico methods in drug target and lead prediction . Journal of Genetic Engineering and Biotechnology, 20(1), 37. [Link]

-

X. Zhang, et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets . Current Pharmaceutical Design, 28. [Link]

-

A. Santos, et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction . International Journal of Molecular Sciences, 24(13), 10927. [Link]

-

MtoZ Biolabs. In Silico Drug Target Identification . MtoZ Biolabs Technical Library. [Link]

-

J-H. Lin. (2012). Target prediction of small molecules with information of key molecular interactions . Current Topics in Medicinal Chemistry, 12(17), 1903-10. [Link]

-

Semantic Scholar. In silico Methods for Identification of Potential Therapeutic Targets . [Link]

-

X. Zhang, et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets . International Journal of Molecular Sciences, 23(20), 12648. [Link]

-

A. E. C. Öztürk, et al. (2024). Validation guidelines for drug-target prediction methods . Expert Opinion on Drug Discovery. [Link]

-

A. M. Amporndanai, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Toxicological Sciences, 171(1), 39-55. [Link]

-

bio.tools. SwissTargetPrediction . [Link]

-

A. E. C. Öztürk, et al. (2024). Validation guidelines for drug-target prediction methods . Expert Opinion on Drug Discovery. [Link]

-

ResearchGate. How to experimentally validate drug-target interactions? . [Link]

-

WJBPHS. Target identification and validation in research . World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Technology Networks. (2024). Target Identification & Validation in Drug Discovery . [Link]

-

V. A. Chebanov, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules . Molecules, 28(14), 5408. [Link]

-

PubChem. This compound . [Link]

-

Oakwood Chemical. This compound, min 98%, 1 gram . [Link]

-

A. S. Gazizov, et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules . Molecules, 27(17), 5691. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C13H12BrN3O3 | CID 46738794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. bio.tools [bio.tools]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Potential pharmacological activity of substituted nitropyridin-2-amines

<Step>

Introduction to Substituted Nitropyridin-2-amines

Substituted nitropyridin-2-amines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridine ring is a fundamental structural motif present in numerous natural products and synthetic molecules with substantial pharmacological importance.[1] When this "privileged structure" is functionalized with both a nitro group and a secondary amine, it gives rise to a scaffold with diverse therapeutic potential.[1] The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the amino substituent, creates a unique electronic and steric environment that facilitates interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies

The synthesis of substituted nitropyridin-2-amines can be achieved through several methodologies, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution of Halogenated Nitropyridines

A common and efficient method involves the reaction of a halogenated nitropyridine, such as 2-chloro-5-nitropyridine or 3-fluoro-2-nitropyridine, with a primary or secondary amine.[2][3] The fluorine atom in 3-fluoro-2-nitropyridine is particularly labile, allowing for regioselective displacement by a range of nitrogen nucleophiles under moderate conditions.[2][4]

Experimental Protocol: Synthesis of N-Aryl-5-nitropyridin-2-amine

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired substituted aniline (1.1 eq) and a base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure N-aryl-5-nitropyridin-2-amine.

Buchwald-Hartwig Cross-Coupling

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and versatile route for the synthesis of N-arylpyridin-2-amines.[1] This method allows for the coupling of a broader range of amines with pyridyl halides or triflates under milder conditions, often with higher yields and functional group tolerance compared to traditional SNAr reactions.

Pharmacological Activities

Substituted nitropyridin-2-amines have demonstrated a wide spectrum of pharmacological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects. The nitro group is a well-known pharmacophore that can be reduced in biological systems to produce reactive intermediates, contributing to the observed bioactivities.[5]

Anticancer Activity

The N-phenylpyridin-2-amine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1] Derivatives of N-(4-nitrophenyl)pyridin-2-amine have shown significant potential as potent inhibitors of key kinases involved in cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival.[1] For instance, some pyridine-based compounds have been shown to be effective inhibitors of EGFR and VEGFR-2, leading to apoptosis in cancer cells.[6]

-

In Vitro Efficacy: Numerous studies have demonstrated the cytotoxic effects of substituted nitropyridin-2-amines against various cancer cell lines. For example, certain pyridine-based hydroxamates and 2'-aminoanilides have displayed antiproliferative IC50 values at the single-digit to sub-micromolar level in leukemia, colon, and lung cancer cell lines.[7]

Data on Anticancer Activity of Representative Substituted Nitropyridin-2-amines

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-nitrophenyl)pyridin-2-amine derivative | Aurora A | HCT116 (Colon) | 0.5 | [1] |

| N-(4-nitrophenyl)pyridin-2-amine derivative | CDK2 | MCF-7 (Breast) | 1.2 | [1] |

| Pyridine-based hydroxamate 11d | HDAC | - | 0.0005 | [7] |

| Pyridine-based anilide 12d | HDAC3 | - | 0.113 | [7] |

| 5-Nitroisatin thiosemicarbazone Cu(II) complex | - | MDA-MB-231 (Breast) | 0.85 | [8] |

Antimicrobial Activity

The 2-aminopyridine moiety is a recognized pharmacophore in the design of antimicrobial agents.[9][10] The incorporation of a nitro group can enhance this activity.[5]

-

Bacterial Infections: Substituted nitropyridin-2-amines have shown activity against both Gram-positive and Gram-negative bacteria.[3][11] For instance, a 5-nitropyridin-2-yl derivative exhibited dual inhibition of chymotrypsin and urease, enzymes crucial for the survival of certain bacteria.[3][11] The mechanism of action is often attributed to the production of toxic nitroso and superoxide species upon reduction of the nitro group, which can damage DNA and other vital cellular components.[5]

-

Fungal Infections: Some nitropyridine derivatives have also demonstrated antifungal properties. A derivative of 3-hydroxy-2-nitropyridine showed significant activity against various Candida species.[3]

Data on Antimicrobial Activity of Representative Substituted Nitropyridin-2-amines

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-Hydroxy-2-nitropyridine derivative (R = n-Bu) | C. albicans | 62.5 | [3] |

| 3-Hydroxy-2-nitropyridine derivative (R = n-Bu) | E. faecalis | 7.8 | [3] |

| Hydrazone derivative (R = 2-OH) | B. subtilis | 62.5 | [3][11] |

| Hydrazone derivative (R = 2-OH) | C. krusei | 62.5 | [3][11] |

Anti-inflammatory Activity

The anti-inflammatory potential of substituted nitropyridin-2-amines has also been explored. The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[12] Metal complexes of 5-nitropicolinic acid have shown promising anti-inflammatory activity.[13]

Structure-Activity Relationships (SAR)

The pharmacological activity of substituted nitropyridin-2-amines is highly dependent on the nature and position of the substituents on both the pyridine and the amine moieties.

-

Position of the Nitro Group: The position of the nitro group on the pyridine ring significantly influences the electronic properties and, consequently, the biological activity of the molecule.

-

Substituents on the Amino Group: The nature of the substituent on the 2-amino group plays a crucial role in determining the compound's potency and selectivity. For instance, in the context of anticancer activity, bulky aromatic substituents can enhance binding to the hydrophobic pockets of kinases.[1]

-

Other Substituents on the Pyridine Ring: Additional substituents on the pyridine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[14]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of substituted nitropyridin-2-amines against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

-

Procedure:

-

Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

-

Reagents and Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

General Synthetic Scheme

Caption: General synthesis of substituted nitropyridin-2-amines.

Pharmacological Activity Workflow

Caption: Drug discovery workflow for nitropyridin-2-amines.

Conclusion

Substituted nitropyridin-2-amines constitute a highly versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology, infectious diseases, and inflammation.[1] Their modular synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[1] The continued exploration of this chemical scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481–3484. [Link]

-

Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

-

Prager, R. H., & Razzino, P. (2005). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 10(7), 844-853. [Link]

-

Suwinski, J., & Szczepankiewicz, W. (2001). Nitropyridines, Their Synthesis and Reactions. Polish Journal of Chemistry, 75(8), 1065-1087. [Link]

-

Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

-

Scott, J. S., et al. (2013). ChemInform Abstract: Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. ChemInform, 44(40). [Link]

-

Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Krishna, M. C., et al. (1998). Studies of structure-activity relationship of nitroxide free radicals and their precursors as modifiers against oxidative damage. Journal of Medicinal Chemistry, 41(18), 3477–3492. [Link]

-

Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 42(15), 12591-12601. [Link]

-

ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

-

Valente, S., et al. (2021). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. ChemMedChem, 16(6), 1017-1030. [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

-

Yadav, P. N., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Asian Journal of Chemistry, 33(5), 1083-1088. [Link]

-

Molecules. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

Garcia-Lozano, A., et al. (2021). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions, 50(15), 5227-5238. [Link]

-

National Institutes of Health. (n.d.). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Retrieved from [Link]

-

Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(28), 17181-17205. [Link]

-

El-Naggar, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 18023. [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]

-

Kumar, S., et al. (2018). Synthesis and Anti Inflammatory Activity of 3-(2-4-Methyl-2-(2-Nitrophenylamino)-6-(Piperazin-1-Yl Methyl) Pyrimidin-5-Yl)-2h-Chromen-2-One. World Journal of Pharmacy and Pharmaceutical Sciences, 7(11), 1413-1419. [Link]

-

PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]